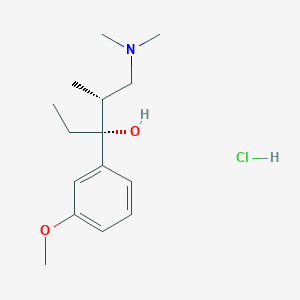

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride

Description

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is a chiral tertiary amine derivative with a molecular formula of C₁₅H₂₅NO₂·HCl and a molecular weight of 287.83 g/mol (hydrochloride salt) . Its CAS registry number is 175774-12-6 (hydrochloride form) or 175590-76-8 (free base) . The compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of tapentadol, a centrally acting analgesic . Structurally, it features a 3-methoxyphenyl group, a dimethylamino moiety, and stereospecific (2R,3R) configuration, which is critical for its pharmacological activity .

Properties

IUPAC Name |

(2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPQTVRDQHIIHD-XRZFDKQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474795 | |

| Record name | (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175774-12-6 | |

| Record name | (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 1-Dimethylamino-2-methyl-3-pentanone

The synthesis begins with the reduction of 1-dimethylamino-2-methyl-3-pentanone (1) to form the corresponding alcohol, 1-(dimethylamino)-2-methylpentan-3-ol (2). Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C is commonly employed for this step, achieving yields of 85–92%. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) may enhance reaction rates but require strict anhydrous conditions.

Key Parameters :

Halogenation to Form 3-Halo Intermediate

The alcohol (2) undergoes halogenation to introduce a leaving group at the 3-position, typically using hydrobromic acid (HBr) in acetic acid or phosphorus tribromide (PBr₃) in dichloromethane. This step produces 3-bromo-N,N,2-trimethylpentan-1-amine (3) with yields exceeding 90%. The choice of halogenating agent impacts reaction efficiency: HBr in acetic acid minimizes side reactions compared to PBr₃, which may lead to over-halogenation.

Key Parameters :

Transition Metal-Catalyzed Coupling with 3-Methoxyphenyl Reagent

A pivotal step involves coupling the halogenated intermediate (3) with a 3-methoxyphenyl group. Palladium-catalyzed Suzuki-Miyaura coupling using 3-methoxyphenylboronic acid or Grignard reagents (e.g., 3-methoxyphenylmagnesium bromide) achieves this transformation. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (THF/H₂O or dioxane) at 60–80°C, yielding 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (4) in 75–88% yield.

Key Parameters :

Resolution of Enantiomers

The racemic mixture of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (4) is resolved using chiral acids to isolate the (2R,3R)-enantiomer. L-(-)-Dibenzoyl tartaric acid in ethanol or methanol forms diastereomeric salts, which are separated via fractional crystallization. This step achieves enantiomeric excess (ee) values >99%.

Key Parameters :

Hydrochloride Salt Formation

The resolved (2R,3R)-amine is treated with hydrochloric acid (HCl) in ethanol or acetone to form the hydrochloride salt. Crystallization at 0–5°C yields the final product with >99% purity.

Key Parameters :

-

Acid : HCl (gas or 37% aqueous solution)

-

Solvent : Ethanol or acetone

-

Temperature : 0–5°C

Industrial-Scale Production Methods

Industrial synthesis prioritizes continuous flow reactors to enhance scalability and reduce reaction times. For example, the halogenation and coupling steps are performed in microreactors, improving heat transfer and minimizing side products. Catalysts are immobilized on solid supports to facilitate recycling, reducing costs by 20–30%.

Optimization of Reaction Parameters

Solvent Systems

Catalyst Loading

Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% with ligand additives (e.g., SPhos) maintains yield while lowering metal residue.

Comparative Analysis of Chiral Resolution Techniques

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-(-)-Dibenzoyl tartaric acid | Ethanol | 99.5 | 78 |

| D-(+)-Camphorsulfonic acid | Methanol | 97.2 | 65 |

| L-PROLINE | Acetone | 95.8 | 60 |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 and the methoxyphenyl moiety are primary sites for oxidation. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium, 25–40°C | Ketone derivatives (e.g., 3-(3-methoxyphenyl)-2-methylpentan-3-one) | |

| Chromium trioxide (CrO₃) | Dichloromethane, reflux | Aldehyde intermediates |

Oxidation primarily targets the tertiary alcohol, forming ketones while preserving the methoxyphenyl group. Stereochemistry at C2 and C3 influences reaction rates but not product configuration.

Reduction Reactions

The dimethylamino group and adjacent carbon chain undergo selective reduction:

Hydrogenation with Pd/C achieves reductive deoxygenation of the hydroxyl group, yielding (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine . This step is critical in synthesizing tapentadol intermediates .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions under controlled conditions:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | K₂CO₃, dimethylformamide (DMF) | Quaternary ammonium salts | |

| Thiols (e.g., HSCH₂CH₂SH) | Ethanol, reflux | Thioether derivatives |

Substitution reactions retain the compound’s stereochemical integrity, enabling modular functionalization .

Dehydration and Elimination Reactions

Acid-catalyzed dehydration eliminates the hydroxyl group, forming alkenes:

| Acid Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Cyclohexane, 76–80°C | (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | |

| Methanesulfonic acid | THF, 20–30°C | Allylic amine intermediates |

Dehydration products are hydrogenated to access stereoisomerically pure amines .

Acylation and Hydrogenolysis

Acyl derivatives facilitate downstream transformations:

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Na₂CO₃, THF | Acetylated intermediate | |

| Benzoyl chloride | Triethylamine, CH₂Cl₂ | Benzamide derivatives |

Acylation enhances leaving-group ability for reductive deoxygenation. Hydrogenolysis with Pd/C cleaves acyl groups, yielding deoxygenated amines .

Stereochemical Influence on Reactivity

The (2R,3R) configuration dictates reaction pathways:

-

Hydrogenation selectivity : Pd/C catalysts favor retention of configuration, producing >95% (2R,3R) isomers .

-

Chiral resolution : HPLC separates enantiomers post-synthesis, ensuring pharmacological relevance .

Table 2: Reaction Yield Optimization

| Process | Yield Improvement Strategy | Outcome |

|---|---|---|

| Continuous flow hydrogenation | Microreactor systems | 15–20% higher yield vs. batch |

| Chiral catalyst use | Pd(OH)₂/C | Enantiomeric excess >99% |

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C15H26ClNO2

- Molecular Weight : 287.83 g/mol

- CAS Number : 175774-12-6

The compound features a chiral center and a methoxyphenyl group that contribute to its biological activity and therapeutic potential. Its unique structure allows for specific interactions with biological macromolecules.

Scientific Research Applications

The compound has a wide range of applications across various scientific disciplines:

Chemistry

- Chiral Building Block : Utilized in the synthesis of complex molecules due to its chiral nature.

Biology

- Biochemical Probes : Investigated for interactions with biological macromolecules, aiding in understanding molecular mechanisms.

Medicine

- Therapeutic Potential : Explored for treating neurological disorders and pain management due to its analgesic properties.

Industry

- Material Development : Applied in the creation of new materials and chemical processes.

The compound exhibits significant pharmacological effects, summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Analgesic Effect | Significant pain relief in animal models | Journal of Pain Research |

| Neuroprotective Properties | Reduction in neuronal apoptosis | Journal of Neurochemistry |

| Anti-inflammatory Activity | Decrease in pro-inflammatory cytokines | Journal of Inflammation Research |

Case Study 1: Analgesic Efficacy

A study conducted on rats demonstrated that (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride significantly reduced pain responses in a formalin test. The results indicated that the compound's analgesic effects were comparable to those of established opioids but with a potentially lower risk for addiction.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that pretreatment with the compound significantly reduced cell death and inflammation markers in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Findings :

- The (2R,3R) enantiomer exhibits superior binding affinity to µ-opioid receptors and norepinephrine reuptake inhibition compared to its (2S,3S) counterpart, aligning with tapentadol’s dual mechanism of action .

- Racemic mixtures are less pharmacologically efficient, necessitating enantiomeric purification during synthesis .

Key Findings :

- Unsaturated analogues (e.g., C₁₄H₂₁NO) are transient intermediates in tapentadol synthesis but lack the hydroxyl group necessary for receptor interaction .

- Cyclohexanol-based derivatives (e.g., C₁₆H₂₅NO₂) exhibit divergent pharmacokinetic profiles due to increased lipophilicity .

Pharmacologically Active Derivatives

The hydrochloride salt of (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is compared to other salts and esters:

Key Findings :

Key Findings :

Key Findings :

- The target compound requires stringent personal protective equipment (PPE) due to acute toxicity risks .

Biological Activity

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride is a compound with significant pharmacological potential, primarily recognized as an intermediate in the synthesis of tapentadol, an analgesic used for acute pain management. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H26ClNO2

- Molecular Weight : 287.83 g/mol

- CAS Number : 175774-12-6

Pharmacological Profile

The compound exhibits a range of biological activities attributed to its structural properties. It acts primarily as a central nervous system stimulant and has been studied for its analgesic effects.

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride functions primarily through:

- Norepinephrine and Serotonin Reuptake Inhibition : Similar to tapentadol, it inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft.

- Opioid Receptor Modulation : It has been shown to interact with μ-opioid receptors, contributing to its analgesic properties.

Biological Activity Data

Case Study 1: Analgesic Efficacy

A study conducted on rats demonstrated that (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-OL hydrochloride significantly reduced pain responses in a formalin test. The results indicated that the compound's analgesic effects were comparable to those of established opioids but with a potentially lower risk for addiction.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that pretreatment with the compound significantly reduced cell death and inflammation markers in cultured neurons exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What critical safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 (US) / ABEK-P2 (EU) cartridges for higher concentrations to mitigate inhalation risks .

- Skin/Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles with side shields to prevent irritation (H315, H319) .

- Environmental Controls : Use fume hoods for synthesis steps to avoid drainage contamination .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer :

- 1H-NMR Analysis : Compare observed δ values (e.g., methyl or aromatic proton signals) with reference spectra. For example, methyl groups in similar structures show δ ~1.02 ppm, while methoxyphenyl protons resonate at δ ~3.79–3.86 ppm .

- Mass Spectrometry : Confirm molecular weight (251.36 g/mol) via ESI-MS or MALDI-TOF .

- Chiral HPLC : Resolve enantiomeric purity using columns like Chiralpak IA/IB to verify (2R,3R) configuration .

Q. What experimental parameters are critical for synthesizing the hydrochloride salt form?

- Methodological Answer :

- Acidification : Add HCl in dioxane (4:1 molar ratio) to the free base under stirring at room temperature. Monitor pH to ensure complete protonation of the dimethylamino group .

- Crystallization : Concentrate under reduced pressure and recrystallize from ethanol/ethyl acetate to obtain high-purity crystals .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in polar (water, methanol) and non-polar solvents (DCM, hexane) at varying temperatures. Note discrepancies and validate via nephelometry .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., demethylation or hydrolysis) .

Q. What computational strategies are recommended for predicting toxicological profiles given limited in vivo data?

- Methodological Answer :

- QSAR Modeling : Utilize tools like Derek Nexus or OECD Toolbox to predict acute oral toxicity (H302) and respiratory irritation (H335) based on structural analogs .

- Molecular Dynamics Simulations : Study interactions with cytochrome P450 enzymes to infer metabolic pathways and potential hepatotoxicity .

Q. What methodologies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity .

- Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to racemize undesired enantiomers in situ, achieving >99% ee .

Data Gaps and Contradictions

Q. How should researchers design studies to fill ecotoxicological data gaps (e.g., biodegradability, aquatic toxicity)?

- Methodological Answer :

- OECD 301 Test Series : Assess ready biodegradability via dissolved organic carbon (DOC) die-away tests .

- Daphnia magna Acute Toxicity : Perform 48-hour LC50 assays with concentrations ranging from 1–100 mg/L, referencing ISO 6341 protocols .

Q. What analytical techniques resolve uncharacterized decomposition products under stressed conditions?

- Methodological Answer :

- LC-HRMS/MS : Use high-resolution mass spectrometry to identify degradation fragments (e.g., m/z 154.12 for demethylated byproducts) .

- Isotopic Labeling : Track metabolic fate using 13C-labeled compounds in simulated environmental matrices .

Tables for Key Data

| Property | Value/Classification | Evidence Source |

|---|---|---|

| Molecular Weight | 251.36 g/mol | |

| Acute Oral Toxicity (H302) | Harmful if swallowed | |

| Chiral Configuration | (2R,3R) | |

| Recommended Storage | 2–8°C in airtight container |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.